molecular formula C56H90O19 B12306920 [17-acetyl-8,14,17-trihydroxy-3-[5-[5-[5-(5-hydroxy-4-methoxy-6-methyl-tetrahydropyran-2-yl)oxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate

[17-acetyl-8,14,17-trihydroxy-3-[5-[5-[5-(5-hydroxy-4-methoxy-6-methyl-tetrahydropyran-2-yl)oxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate

Cat. No.: B12306920
M. Wt: 1067.3 g/mol
InChI Key: YUDOHRCAEPBFBO-XHLNEMQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Otophylloside B 4’‘’-O-beta-D-cymaropyranoside typically involves the extraction of the compound from the roots of Cynanchum otophyllum. The air-dried roots are extracted with ethanol at room temperature for three consecutive times . The extract is then subjected to various chromatographic techniques, including silica gel column chromatography, ODS column chromatography, and HPLC preparative chromatography, to purify the compound .

Industrial Production Methods

Currently, there is limited information on the industrial production methods of Otophylloside B 4’‘’-O-beta-D-cymaropyranoside. Most of the available data pertains to laboratory-scale extraction and purification processes.

Chemical Reactions Analysis

Types of Reactions

Otophylloside B 4’‘’-O-beta-D-cymaropyranoside can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. detailed information on the specific reactions and conditions is limited.

Common Reagents and Conditions

The common reagents and conditions used in the reactions involving Otophylloside B 4’‘’-O-beta-D-cymaropyranoside are not well-documented. Further research is needed to elucidate the specific reagents and conditions.

Major Products Formed

The major products formed from the reactions of Otophylloside B 4’‘’-O-beta-D-cymaropyranoside are not extensively studied

Mechanism of Action

The mechanism of action of Otophylloside B 4’‘’-O-beta-D-cymaropyranoside involves its interaction with specific molecular targets and pathways. The compound has been shown to induce cell death in cancer cells by interfering with the cell cycle and inhibiting cancer cell proliferation and sphere formation . The exact molecular targets and pathways involved in its neurotrophic and cytotoxic activities are still under investigation.

Comparison with Similar Compounds

Otophylloside B 4’‘’-O-beta-D-cymaropyranoside is one of several C21 steroidal glycosides isolated from Cynanchum otophyllum. Other similar compounds include:

  • Caudatin 3-O-beta-cymaropyranoside
  • Caudatin 3-O-beta-D-cymaropyranosyl-(1→4)-beta-D-cymaropyranoside
  • Otophylloside A

These compounds share similar structures and biological activities but differ in their glycosylation patterns and specific bioactivities .

Properties

Molecular Formula

C56H90O19

Molecular Weight

1067.3 g/mol

IUPAC Name

[17-acetyl-8,14,17-trihydroxy-3-[5-[5-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate

InChI

InChI=1S/C56H90O19/c1-28(2)29(3)21-43(58)72-42-27-41-52(9)17-16-36(22-35(52)15-18-55(41,61)56(62)20-19-54(60,34(8)57)53(42,56)10)71-44-24-38(64-12)49(31(5)68-44)74-46-26-40(66-14)51(33(7)70-46)75-47-25-39(65-13)50(32(6)69-47)73-45-23-37(63-11)48(59)30(4)67-45/h15,21,28,30-33,36-42,44-51,59-62H,16-20,22-27H2,1-14H3/b29-21+

InChI Key

YUDOHRCAEPBFBO-XHLNEMQHSA-N

Isomeric SMILES

CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4C(OC(CC4OC)OC5CCC6(C7CC(C8(C(CCC8(C7(CC=C6C5)O)O)(C(=O)C)O)C)OC(=O)/C=C(\C)/C(C)C)C)C)C)C)OC)O

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4C(OC(CC4OC)OC5CCC6(C7CC(C8(C(CCC8(C7(CC=C6C5)O)O)(C(=O)C)O)C)OC(=O)C=C(C)C(C)C)C)C)C)C)OC)O

Origin of Product

United States

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